5-Bromo-2-cyano-4-nitrophenylacetic acid
Overview
Description
5-Bromo-2-cyano-4-nitrophenylacetic acid (5-BCNPA) is an organic compound that is used in a variety of scientific and medical research applications. It is a colorless, crystalline solid with a molecular formula of C10H7BrN2O4. 5-BCNPA has a variety of uses and has been studied extensively in the laboratory setting.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyano-4-nitrophenylacetic acid is not completely understood. However, it is believed that the compound binds to the active site of enzymes, preventing them from carrying out their normal functions. It is also believed that it binds to DNA, preventing its transcription and translation.
Biochemical and Physiological Effects
This compound has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been shown to inhibit the activity of DNA-binding proteins, which can affect gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-cyano-4-nitrophenylacetic acid in laboratory experiments is its ability to bind to enzymes and DNA, allowing researchers to study their activity and interactions. It is also relatively easy to synthesize and is relatively stable in aqueous solutions. The main limitation of using this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on 5-Bromo-2-cyano-4-nitrophenylacetic acid could focus on developing more efficient synthesis methods, as well as exploring its potential applications in drug development and gene therapy. Additionally, further research could be done to understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further research could be done to explore the potential of using this compound in combination with other compounds to study enzyme inhibition and DNA binding.
Scientific Research Applications
5-Bromo-2-cyano-4-nitrophenylacetic acid is used in a variety of scientific research applications, including the study of enzyme inhibition and DNA binding. It has been studied as an inhibitor of human cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been used to study the binding of DNA to proteins, as well as the binding of proteins to DNA.
properties
IUPAC Name |
2-(5-bromo-2-cyano-4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-1-5(3-9(13)14)6(4-11)2-8(7)12(15)16/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCRVBVNLHFTCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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